molecular formula C4H8ClN3 B599504 3-Amino-1-methylpyrazole hydrochloride CAS No. 127107-29-3

3-Amino-1-methylpyrazole hydrochloride

Cat. No. B599504
M. Wt: 133.579
InChI Key: TUDAAXXXYJNTBQ-UHFFFAOYSA-N
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Description

3-Amino-1-methylpyrazole hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-methylpyrazole hydrochloride is represented by the linear formula C4H7N3·HCl . It has a molecular weight of 133.58 . The compound consists of a five-membered ring with two adjacent nitrogen atoms .


Physical And Chemical Properties Analysis

3-Amino-1-methylpyrazole hydrochloride is a solid with a melting point of 203-208 °C (decomposition) . It has a density of 1.2±0.1 g/cm3, a boiling point of 231.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

  • Enzymatic Halogenation of Pyrazoles : Pyrazole derivatives, including 1-methylpyrazole and 3-methylpyrazole, have been chlorinated using the enzyme chloroperoxidase, resulting in the formation of 4-chloro derivatives. This enzymatic approach suggests potential applications in organic synthesis and chemical modifications of pyrazoles (Franssen, Boven, & Plas, 1987).

  • Corrosion Inhibition : Compounds like 3,5-dimethyl-1H-pyrazole and 3(5)-amino-5(3)-methylpyrazole have been investigated for their effectiveness in inhibiting steel corrosion in hydrochloric acid solutions. This research highlights the potential use of pyrazole derivatives as corrosion inhibitors (Tebbji et al., 2011).

  • Anticonvulsant Activity : New 3-aminopyrroles and 3-aminopyrazoles have been synthesized and tested for anticonvulsant activity. Several of these compounds exhibited significant activity, indicating potential applications in the development of anticonvulsant drugs (Unverferth et al., 1998).

  • β-Sheet Stabilization in Peptides : 3-Aminopyrazole derivatives have been shown to stabilize β-sheet conformations in peptides through intermolecular interactions. This finding could have implications in peptide chemistry and the design of peptide-based materials (Kirsten & Schrader, 1997).

  • Spectrophotometric Determination : Studies have demonstrated the use of 3-aminopyrazole in spectrophotometric methods for determining amino heterocyclic donors. This suggests applications in analytical chemistry, particularly in the detection and measurement of certain compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).

  • Synthesis of Heterocyclic Compounds : 3-Aminopyrazole has been used as a starting material in the synthesis of various heterocyclic compounds, indicating its utility in organic synthesis and the development of new chemical entities (Fedotov & Hotsulia, 2021).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

Pyrazole-containing compounds, including 3-Amino-1-methylpyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

1-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDAAXXXYJNTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methylpyrazole hydrochloride

CAS RN

127107-29-3
Record name 1H-Pyrazol-3-amine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127107-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 127107-29-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
A Garrone, R Fruttero, C Tironi, A Gasco - Journal of the Chemical …, 1989 - pubs.rsc.org
The behaviour on protonation of a series of 3-, 4-, and 5-aminoisoxazoles has been studied by 15N nmr spectroscopy. The results confirm that the first protonation site in the 3- and 5-…
Number of citations: 19 pubs.rsc.org
MAM Baashen - 2013 - core.ac.uk
… Microwave irradiation of a mixture of 3-amino-1-methylpyrazole hydrochloride, 1-(4-fluorophenyl)-2-(pyridine-4-yl)ethanone and 4-fluorobenzaldhyde for 4 hours in ethanol under acidic …
Number of citations: 2 core.ac.uk
LJ Medrano-Castillo, MÁ Collazo-Flores… - Inorganica Chimica …, 2020 - Elsevier
… 3-Amino-1-methylpyrazole hydrochloride (42.40 mg, 0.2685 mmol) dissolved in water (5.0 mL) and HCl 1 M (15.3 mL, 15.36 mmol, 2.0 eq) were mixed with stirring for 15 min at 0 to −5 C…
Number of citations: 5 www.sciencedirect.com

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